Cas no 2138052-72-7 (1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine)

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine
- EN300-1137485
- 2138052-72-7
-
- インチ: 1S/C9H16N4O/c1-2-13-8(9(10)11-12-13)7-3-5-14-6-4-7/h7H,2-6,10H2,1H3
- InChIKey: ZMHDGVVMAMWBQJ-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2=C(N)N=NN2CC)CC1
計算された属性
- せいみつぶんしりょう: 196.13241115g/mol
- どういたいしつりょう: 196.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 66Ų
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137485-1g |
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |
2138052-72-7 | 95% | 1g |
$1172.0 | 2023-10-26 | |
Enamine | EN300-1137485-0.25g |
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |
2138052-72-7 | 95% | 0.25g |
$1078.0 | 2023-10-26 | |
Enamine | EN300-1137485-1.0g |
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |
2138052-72-7 | 1g |
$1172.0 | 2023-06-09 | ||
Enamine | EN300-1137485-0.05g |
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |
2138052-72-7 | 95% | 0.05g |
$983.0 | 2023-10-26 | |
Enamine | EN300-1137485-10.0g |
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |
2138052-72-7 | 10g |
$5037.0 | 2023-06-09 | ||
Enamine | EN300-1137485-0.1g |
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |
2138052-72-7 | 95% | 0.1g |
$1031.0 | 2023-10-26 | |
Enamine | EN300-1137485-0.5g |
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |
2138052-72-7 | 95% | 0.5g |
$1124.0 | 2023-10-26 | |
Enamine | EN300-1137485-10g |
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |
2138052-72-7 | 95% | 10g |
$5037.0 | 2023-10-26 | |
Enamine | EN300-1137485-2.5g |
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |
2138052-72-7 | 95% | 2.5g |
$2295.0 | 2023-10-26 | |
Enamine | EN300-1137485-5.0g |
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |
2138052-72-7 | 5g |
$3396.0 | 2023-06-09 |
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amineに関する追加情報
Comprehensive Overview of 1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine (CAS No. 2138052-72-7): Structure, Applications, and Research Insights
The compound 1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine (CAS No. 2138052-72-7) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its core structure combines a 1,2,3-triazole ring with an oxane (tetrahydropyran) moiety, offering versatile reactivity and potential bioactivity. This article delves into its molecular characteristics, synthetic pathways, and emerging applications, while addressing frequently searched queries such as "triazole derivatives in drug discovery" and "oxane-containing bioactive compounds."
From a structural perspective, the 1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine scaffold features a 1,2,3-triazol-4-amine core, which is known for its hydrogen-bonding capabilities and metabolic stability. The oxan-4-yl group enhances lipophilicity, a critical factor in optimizing drug-like properties. Researchers investigating "click chemistry in heterocyclic synthesis" often highlight this compound as a case study due to its efficient preparation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a technique widely discussed in forums on "green chemistry methodologies."
In pharmaceutical contexts, derivatives of 1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine are explored for their potential as kinase inhibitors or antimicrobial agents. Recent publications correlate its structural motifs with trends in "fragment-based drug design" and "scaffold hopping strategies." Notably, the ethyl substitution at the triazole's 1-position improves pharmacokinetic profiles, a topic frequently queried in searches like "N-alkylation effects on drug bioavailability." Computational studies further suggest interactions with biological targets such as enzymes involved in inflammation, aligning with interest in "small-molecule anti-inflammatory agents."
Beyond therapeutics, this compound finds utility in material science, particularly in the development of functionalized polymers and ligands for catalysis. Its oxane ring contributes to conformational rigidity, a property leveraged in designs for "supramolecular architectures"—a trending topic in nanotechnology circles. Analytical challenges, such as HPLC method development for triazole-amine analogs, are also discussed in chromatography-focused communities, reflecting searches like "HPLC separation of polar heterocycles."
Environmental and safety profiles of CAS 2138052-72-7 are rigorously evaluated, with data indicating low ecotoxicity—a key consideration for industries prioritizing "sustainable chemical manufacturing." Regulatory databases classify it as non-hazardous under standard handling conditions, addressing common concerns about "safe handling of amine derivatives."
Ongoing research explores novel derivatives of 1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine, particularly in hybrid molecules combining triazole and oxane pharmacophores. Such innovations respond to market demands for "multitarget therapeutics" and "privileged structures in medicinal chemistry." Patent analyses reveal growing IP activity around related structures, underscoring commercial potential.
In summary, 1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine exemplifies the intersection of synthetic accessibility and functional diversity. Its study addresses pressing questions in "structure-activity relationship (SAR) optimization" and "heterocyclic compound scalability," making it a compelling subject for academic and industrial researchers alike.
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